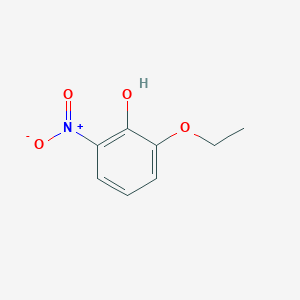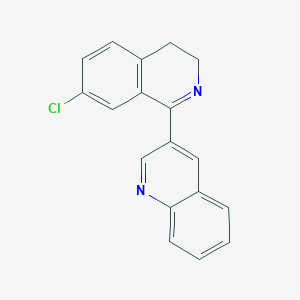
3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties
Preparation Methods
The synthesis of 3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Another approach is the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . These methods typically involve reaction conditions such as elevated temperatures and the use of specific catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline undergoes various types of chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. Common reagents used in these reactions include α,ω-diaminoalkanes, substituted aromatic/heteroaromatic aldehydes, and specific catalysts . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
This compound has been extensively studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial, antimalarial, and anticancer agent . Its ability to inhibit the growth of various cancer cell lines, such as MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (cervical carcinoma), makes it a valuable compound for cancer research . Additionally, it has been evaluated for its antibacterial activity, showing moderate to good inhibition against various bacterial strains .
Mechanism of Action
The mechanism of action of 3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death . In cancer cells, it may exert its effects by inducing apoptosis and inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
3-(7-Chloro-3,4-dihydroisoquinolin-1-yl)quinoline can be compared with other quinoline derivatives, such as chloroquine and mepacrine. While chloroquine is well-known for its antimalarial activity, this compound has shown broader biological activities, including anticancer and antibacterial properties . Other similar compounds include camptothecin and hydroquinine, which also exhibit significant biological activities
Properties
CAS No. |
919786-27-9 |
|---|---|
Molecular Formula |
C18H13ClN2 |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
3-(7-chloro-3,4-dihydroisoquinolin-1-yl)quinoline |
InChI |
InChI=1S/C18H13ClN2/c19-15-6-5-12-7-8-20-18(16(12)10-15)14-9-13-3-1-2-4-17(13)21-11-14/h1-6,9-11H,7-8H2 |
InChI Key |
DSIPZGMYJYYRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C=CC(=C2)Cl)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Octadecyl-3-[(4-sulfanylphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14178188.png)
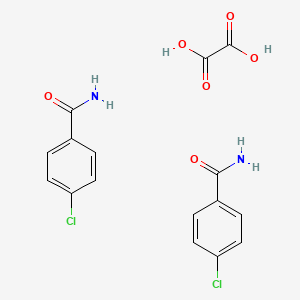
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
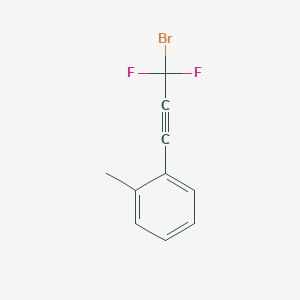
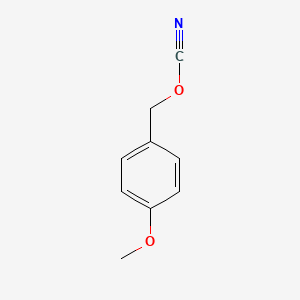
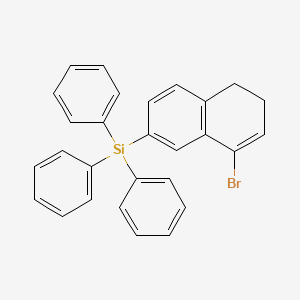
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)
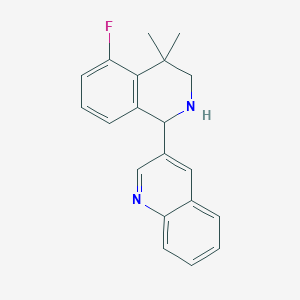
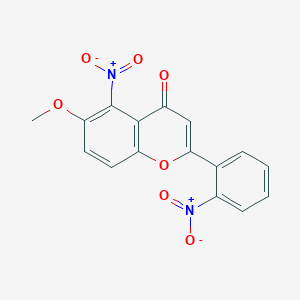
![N-[(4-Nitrophenyl)methanesulfonyl]-D-alanine](/img/structure/B14178234.png)
![4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde](/img/structure/B14178237.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
